Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)-
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Overview
Description
Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the diethylaminoethyl group, and the chlorination of the cyclopentadienylidene ring. Common reagents used in these reactions include acetic anhydride, diethylamine, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the context of its use, such as its role as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(trichloro-2,4-cyclopentadien-1-ylidene)
- Acetamide, N-(2-diethylaminoethyl)-2-bromo-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)
Uniqueness
Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
6284-49-7 |
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Molecular Formula |
C13H15Cl5N2O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]-2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C13H15Cl5N2O/c1-3-20(4-2)6-5-19-13(21)10(16)7-8(14)11(17)12(18)9(7)15/h3-6H2,1-2H3,(H,19,21) |
InChI Key |
LPAJESSSQHVIDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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